naphthalen-1-ylmethyl 2H-chromene-3-carboxylate
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Overview
Description
Naphthalen-1-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-ylmethyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by the introduction of the naphthalen-1-ylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring. The naphthalen-1-ylmethyl group can then be introduced through a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Naphthalen-1-ylmethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of naphthalen-1-ylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate: A simpler analog without the naphthalen-1-ylmethyl group.
Naphthalen-1-ylmethyl derivatives: Compounds with similar naphthalen-1-ylmethyl groups but different core structures.
Uniqueness
Naphthalen-1-ylmethyl 2H-chromene-3-carboxylate is unique due to the combination of the chromene ring and the naphthalen-1-ylmethyl group, which imparts specific chemical and biological properties. This combination can enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C21H16O3 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H16O3/c22-21(18-12-16-7-2-4-11-20(16)23-14-18)24-13-17-9-5-8-15-6-1-3-10-19(15)17/h1-12H,13-14H2 |
InChI Key |
OXRWCCZTNXLSIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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